苯,1-溴-4-(己氧基)-

描述

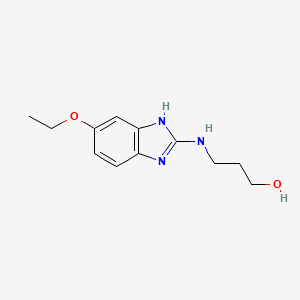

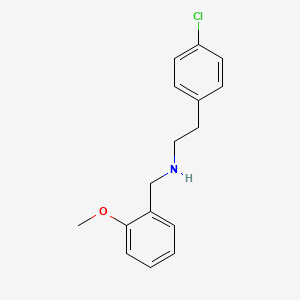

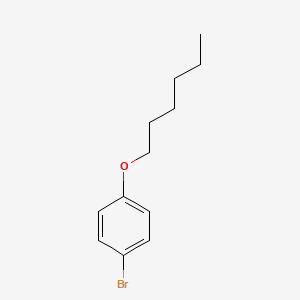

“Benzene, 1-bromo-4-(hexyloxy)-” is a chemical compound with the molecular formula C12H17BrO . It is a clear liquid that is colorless to pale yellow .

Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(hexyloxy)-” often involves multistep processes that require a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . For example, bromination with Br2/FeBr3 can introduce a bromine, Friedel–Crafts alkylation with CH3Cl/AlCl3 can introduce a methyl group, and nitration with HNO3/H2SO4 can introduce a nitro group .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-4-(hexyloxy)-” consists of a benzene ring with a bromo group at the 1-position and a hexyloxy group at the 4-position .

Physical And Chemical Properties Analysis

“Benzene, 1-bromo-4-(hexyloxy)-” is a clear liquid that is colorless to pale yellow . It has a molecular weight of 257.17 . .

科学研究应用

界面自组装和分子结构分析

苯,1-溴-4-(己氧基)-等化合物的自组装,特别是 1-溴-4-(十六烷氧基)苯等衍生物,已在高度取向热解石墨 (HOPG) 等表面上得到了广泛的研究。扫描隧道显微镜 (STM) 研究揭示了溴原子的重要性和分子结构对这些化合物排列的影响。研究表明,静电吸引和非共价卤素-卤素相互作用在自组装过程中起着至关重要的作用,这对于理解分子纳米结构和纳米技术应用的开发至关重要 (Li 等人,2012 年)。

有机化学中的合成用途

苯,1-溴-4-(己氧基)-及其衍生物已被用作合成各种复杂分子的关键中间体。这些化合物充当羟基的稳定保护基,可以通过特定的反应(如 Pd 催化的胺化反应,然后是酸处理)去除。这种多功能性突出了它们在合成有机化学中的重要性,为各种功能化分子提供了途径,并促进了对分子相互作用和反应性的研究 (Herzner 和 Seeberger,2003 年)。

荧光和材料化学的进展

苯,1-溴-4-(己氧基)-衍生物的合成和荧光性质已被探索,揭示了对其光致发光特性的重要见解。这些研究有助于理解聚集诱导发射 (AIE) 的特性,这对于开发用于光学和电子器件的新材料至关重要。这些化合物在固态下比在溶液中表现出增强的荧光的能力突出了它们在材料科学和工程中在传感、成像和发光器件中的应用潜力 (左奇,2015 年)。

在石墨烯纳米带合成中的作用

苯,1-溴-4-(己氧基)-及其类似物用作自下而上合成石墨烯纳米带的前体,石墨烯纳米带因其独特的电学性质和在纳米电子学中的潜在应用而备受关注。这些化合物的详细合成、表征和计算研究为受控制造边缘形态和宽度精确的石墨烯纳米带提供了基础,这对于电子材料的发展至关重要 (Patil 等人,2012 年)。

对分子电子学的贡献

苯,1-溴-4-(己氧基)-衍生物在分子电子学中的用途已通过它们作为构建分子线构建模块的作用得到证明。这些化合物促进了有效的合成转化,从而产生了对苯乙烯基和对苯乙炔基线,这些线对于开发分子级电子元件至关重要。这个研究领域探索将分子组件集成到电子器件中,旨在使电路小型化并提高电子器件的性能 (Stuhr-Hansen 等人,2005 年)。

作用机制

Target of Action

The primary target of 1-Bromo-4-(hexyloxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is significant in organic chemistry due to its reactivity .

Mode of Action

1-Bromo-4-(hexyloxy)benzene interacts with its targets through free radical bromination and nucleophilic substitution . In the free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom . In the nucleophilic substitution, a leaving group (in this case, a bromine atom) is replaced by a nucleophile .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent (like a bromine atom) is strongly affected by the directing effects of other substituents . The order in which reactions are carried out is often critical to the success of the overall scheme .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .

Result of Action

The result of the compound’s action is the formation of a brominated, polysubstituted benzene ring . This can be used as a building block in the synthesis of more complex organic compounds .

Action Environment

The action of 1-Bromo-4-(hexyloxy)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature . Additionally, the presence of a catalyst can significantly enhance the compound’s reactivity .

安全和危害

“Benzene, 1-bromo-4-(hexyloxy)-” is classified as a warning hazard under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

属性

IUPAC Name |

1-bromo-4-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLMJONYGGTHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885487 | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30752-19-3 | |

| Record name | 1-Bromo-4-(hexyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。